molecular formula C20H43O4P B13702584 Eicosyl phosphate CAS No. 42714-96-5

Eicosyl phosphate

Cat. No.: B13702584
CAS No.: 42714-96-5
M. Wt: 378.5 g/mol
InChI Key: XGIDNLGWAKKYQJ-UHFFFAOYSA-N
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Description

Eicosyl phosphate (C₂₀H₄₃O₄P), also known as icosyl dihydrogen phosphate, is a long-chain alkyl phosphate ester characterized by a 20-carbon alkyl group (eicosyl) linked to a phosphate moiety. Its molecular structure (SMILES: CCCCCCCCCCCCCCCCCCCOP(=O)(O)O) confers amphiphilic properties, enabling applications in surfactants, lubricants, and biocides . The compound’s InChIKey (XGIDNLGWAKKYQJ-UHFFFAOYSA-N) and molecular weight (390.53 g/mol) are critical identifiers for analytical and industrial purposes . Recent studies highlight its role in mosquito larvicidal activity, with LC₅₀ values of 8.51 ppm against Aedes aegypti and 12.5 ppm against Culex quinquefasciatus, outperforming crude plant extracts .

Properties

CAS No.

42714-96-5

Molecular Formula

C20H43O4P

Molecular Weight

378.5 g/mol

IUPAC Name

icosyl dihydrogen phosphate

InChI

InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23)

InChI Key

XGIDNLGWAKKYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosyl alcohol with phosphoric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient mixing of reactants and the control of reaction parameters. The use of a continuous flow reactor also enables the production of this compound on a larger scale, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound esters.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: this compound esters.

    Reduction: Eicosyl alcohol.

    Substitution: Various substituted eicosyl derivatives.

Scientific Research Applications

Eicosyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its role in cellular signaling and membrane biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of eicosyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, modulating various cellular processes. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific context in which this compound is used.

Comparison with Similar Compounds

Larvicidal Activity

This compound derivatives demonstrate superior mosquito larvicidal activity compared to non-phosphorylated analogs:

Compound LC₅₀ (ppm) vs. Aedes aegypti LC₅₀ (ppm) vs. Culex quinquefasciatus
This compound (oleic acid ester) 8.51 12.5
Crude methanol extract 257.03 281.83
Bis(2-ethylhexyl) phthalate 281.83 Not reported

The phosphate group enhances chitinase and ecdysone 20-monooxygenase inhibition, disrupting larval molting and development .

Biological Activity

Eicosyl phosphate, a phospholipid derivative of eicosanol, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of eicosanol with phosphorus oxychloride or polyphosphoric acid. This process yields high-purity this compound suitable for various applications, including pharmaceuticals and cosmetics.

Biological Activities

This compound exhibits a range of biological activities that are critical for its application in medical and cosmetic fields. These activities include:

  • Membrane Interaction : this compound integrates into lipid bilayers, influencing membrane fluidity and permeability. This property is particularly relevant in drug delivery systems where enhanced membrane penetration is crucial for therapeutic efficacy.
  • Protein Interaction : Studies indicate that this compound may modify protein structures or functions, potentially impacting various biological pathways.
  • Insecticidal Properties : Research has shown that this compound derivatives, such as oleic acid, eicosyl ester, possess significant insecticidal activity against mosquito larvae. The compound demonstrated larvicidal effects with LC50 values of 8.51 ppm for Aedes aegypti and 12.50 ppm for Culex quinquefasciatus within 24 hours .

Table 1: Larvicidal Activity of this compound Derivatives

CompoundTarget SpeciesLC50 (ppm)Reference
Oleic Acid, Eicosyl EsterAedes aegypti8.51
Oleic Acid, Eicosyl EsterCulex quinquefasciatus12.50

The insecticidal activity of this compound derivatives is attributed to their ability to inhibit key enzymes involved in insect growth and development. Notably, they inhibit chitinase (β-N-acetyl glucosaminidase) and ecdysone 20 monooxygenase, which are crucial for molting and reproduction in insects . The inhibition levels were significantly higher than those observed in control groups.

Table 2: Enzyme Inhibition by this compound Derivatives

EnzymeInhibition Level (OD/mg protein/min)Control Level (OD/mg protein/min)Reference
β-N-acetyl glucosaminidase0.179 (Aedes aegypti)0.141
β-N-acetyl glucosaminidase0.184 (Culex quinquefasciatus)0.162

Safety Profile

This compound has been evaluated for safety in various studies. It is considered relatively non-toxic, with dermal LD50 values exceeding 2 g/kg in rats . Moreover, reproductive toxicity studies indicated no adverse effects at doses up to 1000 mg/kg bw/day .

Case Study 1: Mosquito Repellent Activity

In a study evaluating the mosquito repellent activity of oleic acid, eicosyl ester (a derivative of this compound), it was found to significantly reduce the levels of ecdysone hormone in treated larvae compared to controls. This reduction correlates with increased mortality rates among the larvae, suggesting a potential application for controlling mosquito populations in vector-borne disease management .

Case Study 2: Drug Delivery Applications

Research has demonstrated that this compound enhances the permeability of drug formulations across biological membranes. Its ability to integrate into lipid bilayers makes it a promising candidate for improving the bioavailability of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Eicosyl phosphate in laboratory samples, and how can researchers validate their accuracy?

  • Methodological Answer : Quantification typically involves spectrophotometric techniques, such as UV-Vis absorption, calibrated against standard curves. For example, a linear regression model is generated using known concentrations of phosphate-containing compounds, with absorbance measured at 880 nm after reaction with ammonium molybdate and ascorbic acid. Researchers must validate the method by calculating the regression line's slope, intercept, and R² value (≥0.99 for reliability) and testing reproducibility via triplicate measurements .
  • Key Considerations :

  • Include blank controls to correct for background interference.
  • Use statistical tools like Excel’s LINEST function to calculate measurement uncertainties and 95% confidence intervals .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies require controlled incubations across a pH range (e.g., 2–12) and temperatures (e.g., 4°C–40°C). Samples are analyzed periodically using HPLC or spectrophotometry to track degradation. Data interpretation should include first-order kinetics models to estimate half-life (t₁/₂) and activation energy (Eₐ) for thermal degradation .
  • Data Analysis :

  • Compare degradation rates with Arrhenius plots for temperature-dependent stability.
  • Use ANOVA to identify statistically significant differences between experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound concentration measurements when using different analytical techniques (e.g., colorimetry vs. ion chromatography)?

  • Methodological Answer : Discrepancies often arise from methodological biases. For instance, colorimetric assays (e.g., molybdenum-blue method) may overestimate concentrations due to interference from organic phosphoesters, whereas ion chromatography isolates inorganic phosphate. Researchers should:

  • Cross-validate methods using spiked recovery experiments.
  • Apply correction factors based on parallel analyses of certified reference materials .
    • Case Study : In lake water studies, dissolved reactive phosphorus (DRP) measurements via filtration and acidification can release bound phosphate from organic compounds, leading to inflated values compared to steady-state biological uptake estimates .

Q. What in vitro models are suitable for studying the cellular uptake mechanisms of this compound, and how can confounding variables be controlled?

  • Methodological Answer : Use cell lines (e.g., HEK293 or Caco-2) with standardized culture conditions. To isolate uptake pathways:

  • Employ competitive inhibition assays (e.g., with excess unlabeled phosphate analogs).
  • Use siRNA knockdowns of suspected transporters (e.g., sodium-phosphate cotransporters).
  • Quantify intracellular this compound via LC-MS/MS, normalizing to protein content .
    • Data Interpretation :
  • Compare uptake kinetics (Km and Vmax) across cell types to infer transport mechanisms .

Q. How can researchers extrapolate toxicological data from organophosphate class studies to this compound when direct literature is limited?

  • Methodological Answer : Follow the Agency for Toxic Substances and Disease Registry (ATSDR) framework:

  • Perform a supplemental literature search on organophosphates with structural similarity (e.g., alkyl phosphates).
  • Use read-across models to predict toxicity endpoints (e.g., LD50, NOAEL) based on logP values and metabolic pathways .
    • Validation :
  • Conduct in vitro assays (e.g., acetylcholinesterase inhibition) to confirm extrapolated toxicity profiles .

Tables for Methodological Reference

Table 1 : Comparison of Phosphate Analytical Methods

MethodSensitivity (µM)Interference RisksTypical ApplicationsReference
Molybdenum-Blue0.1–10Organic phosphoestersEnvironmental water samples
Ion Chromatography0.01–5Low (specific to PO₄³⁻)Biomedical fluids
LC-MS/MS0.001–1Minimal (high specificity)Cellular uptake studies

Table 2 : Key Parameters for Stability Studies of this compound

ConditionExperimental RangeKey MetricsStatistical Tools
pH2–12Degradation rate (k), t₁/₂ANOVA, regression analysis
Temperature (°C)4–40Eₐ (kJ/mol), Arrhenius plotNonlinear fitting

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